molecular formula C14H16BrNO2 B14077165 1,1-Dimethylethyl 7-bromo-5-methyl-1H-indole-1-carboxylate CAS No. 442910-70-5

1,1-Dimethylethyl 7-bromo-5-methyl-1H-indole-1-carboxylate

Cat. No.: B14077165
CAS No.: 442910-70-5
M. Wt: 310.19 g/mol
InChI Key: PFMZRHVRNVMLGO-UHFFFAOYSA-N
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Description

1,1-Dimethylethyl 7-bromo-5-methyl-1H-indole-1-carboxylate is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of a bromine atom at the 7th position and a methyl group at the 5th position on the indole ring, along with a 1,1-dimethylethyl ester group at the carboxylate position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Dimethylethyl 7-bromo-5-methyl-1H-indole-1-carboxylate typically involves the bromination of 5-methylindole followed by esterification. One common method includes the reaction of 5-methylindole with bromine in the presence of a suitable solvent to introduce the bromine atom at the 7th position. The resulting 7-bromo-5-methylindole is then reacted with 1,1-dimethylethyl chloroformate in the presence of a base to form the desired ester .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

1,1-Dimethylethyl 7-bromo-5-methyl-1H-indole-1-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation and Reduction: The indole ring can undergo oxidation to form indole-2,3-diones or reduction to form indolines.

    Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydride or potassium carbonate.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Ester Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products Formed

    Substitution: Various substituted indoles depending on the nucleophile used.

    Oxidation: Indole-2,3-diones.

    Reduction: Indolines.

    Hydrolysis: 7-bromo-5-methyl-1H-indole-1-carboxylic acid.

Scientific Research Applications

1,1-Dimethylethyl 7-bromo-5-methyl-1H-indole-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1-Dimethylethyl 7-bromo-5-methyl-1H-indole-1-carboxylate is not fully understood. it is believed to interact with various molecular targets and pathways due to its indole structure. Indole derivatives are known to bind to multiple receptors and enzymes, influencing biological processes such as cell signaling, apoptosis, and enzyme inhibition .

Comparison with Similar Compounds

Similar Compounds

    5-Bromoindole: Lacks the methyl and ester groups, making it less complex.

    1,1-Dimethylethyl 5-methyl-1H-indole-1-carboxylate: Similar structure but without the bromine atom.

    7-Bromo-1H-indole-1-carboxylate: Lacks the methyl group at the 5th position.

Uniqueness

1,1-Dimethylethyl 7-bromo-5-methyl-1H-indole-1-carboxylate is unique due to the combination of substituents on the indole ring, which can influence its reactivity and biological activity. The presence of the bromine atom, methyl group, and ester group provides a distinct chemical profile that can be exploited in various applications.

Properties

CAS No.

442910-70-5

Molecular Formula

C14H16BrNO2

Molecular Weight

310.19 g/mol

IUPAC Name

tert-butyl 7-bromo-5-methylindole-1-carboxylate

InChI

InChI=1S/C14H16BrNO2/c1-9-7-10-5-6-16(12(10)11(15)8-9)13(17)18-14(2,3)4/h5-8H,1-4H3

InChI Key

PFMZRHVRNVMLGO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C1)Br)N(C=C2)C(=O)OC(C)(C)C

Origin of Product

United States

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